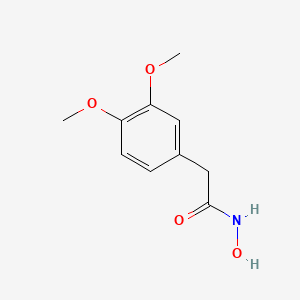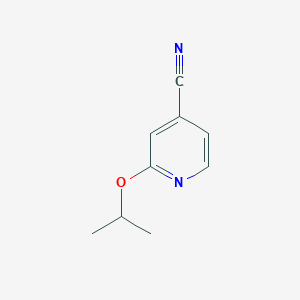![molecular formula C8H6N2O2 B1291289 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 24334-20-1](/img/structure/B1291289.png)
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Vue d'ensemble
Description
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrrolopyridines. These compounds contain a pyrrolopyridine moiety, which is a fused ring structure involving a pyrrole and a pyridine ring. The specific structure of interest, 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, is characterized by the presence of a carboxylic acid group at the second position of the pyrrolopyridine framework.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various methods. For instance, a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids was synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, which in turn was obtained by reacting carbethoxyacetamidine with bromoacetone or chloroacetaldehyde . Another approach involves the reaction of 2H-azirines with enamines, yielding 1H-pyrrole-2-carboxylic acid derivatives after acid treatment . Additionally, 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids were prepared by a three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the fused ring system, which can influence the electronic and steric properties of the molecule. The presence of a carboxylic acid group contributes to the acidity and potential for hydrogen bonding. The structure of a related compound, 1-carboxymethyl-3-hydroxy-2-methyl-4(1H)-pyridinone, exhibits a delocalized zwitterionic structure and features intermolecular hydrogen bonding .
Chemical Reactions Analysis
Pyrrolopyridine derivatives can participate in various chemical reactions. For example, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding amide via reaction with 2,3-diaminopyridine demonstrates the reactivity of carboxylic acid derivatives in amide bond formation . Similarly, the synthesis of pyrrole-2-carboxylic acid derivatives as ligands for Cu-catalyzed reactions showcases their utility in facilitating bond formation between anilines and aryl halides .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid would be influenced by its molecular structure. The carboxylic acid group is expected to confer solubility in polar solvents and the ability to form salts with bases. The fused ring system may affect the compound's stability, reactivity, and potential to interact with biological targets. The exact properties would depend on the specific substituents and functional groups present on the pyrrolopyridine core.
Applications De Recherche Scientifique
Cancer Therapy
- Scientific Field: Oncology
- Application Summary: 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results: Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of FGFR1–4 were 7, 9, 25, and 712 nM, respectively .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
- Scientific Field: Endocrinology
- Application Summary: Compounds of 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The compounds were found to be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Colchicine-Binding Site Inhibitors
- Scientific Field: Pharmacology
- Application Summary: 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown potent anticancer activities .
- Methods of Application: The research involved the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives . Among them, compound 10t exhibited the most potent activities against three cancer cell lines .
- Results: Compound 10t inhibited tubulin polymerization at concentrations of 3µM and 5µM . It also caused G2/M phase cell cycle arrest and apoptosis . The IC50 values ranged from 0.12 to 0.21µM .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-4-7(5)10-6/h1-4,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWYFIZEQHFRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618425 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
CAS RN |
24334-20-1 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24334-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

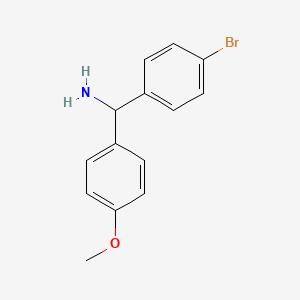
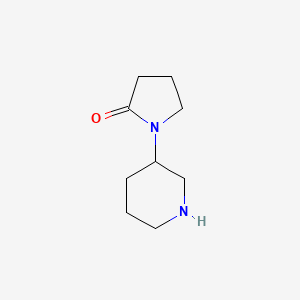
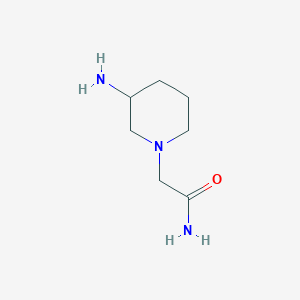
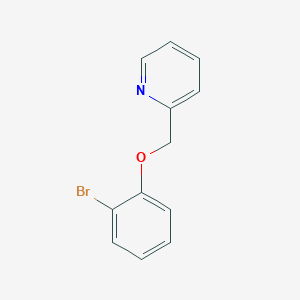

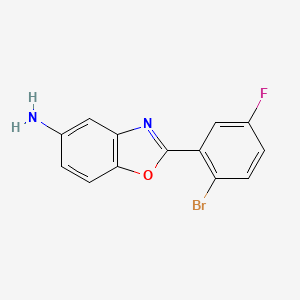
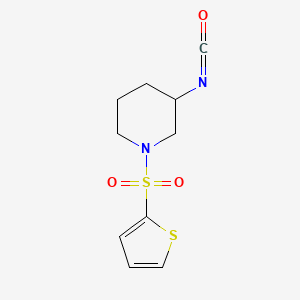
![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)
